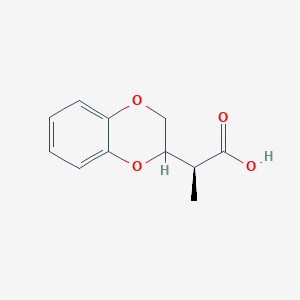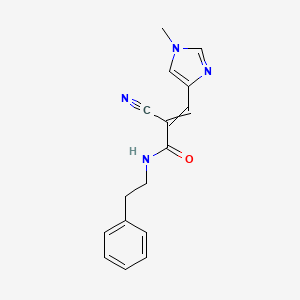
2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-(2-phenylethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, this would include the compound’s systematic name, its common name if applicable, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Methods : The synthesis of compounds related to 2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-(2-phenylethyl)prop-2-enamide involves methods like refluxing with dimethylformamide dimethylacetal under solvent-free conditions, leading to derivatives with imidazole moieties. These methods produce compounds in excellent yield through simple and efficient processes (Bhat et al., 2019).
Chemical Structure and Analysis
- Structural Analysis : The compounds synthesized show distinct structural features, confirmed by modern spectroscopic methods and elemental analysis. This implies a precise understanding of their chemical structures, essential for further applications in various fields (Bhat et al., 2019).
Potential Applications in Heterocyclic Chemistry
- Versatility in Heterocyclic Synthesis : These compounds exhibit versatility as building blocks in the synthesis of partially saturated bicyclic compounds. They have been used in reactions with acidic methyl halides, hydroxylamine O-sulfonic acid, and phenyl isocyanate, leading to the formation of bicyclic imidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives (Pätzel et al., 1991).
Implications in Medicinal Chemistry
- Application in Antiviral Agents Synthesis : The molecular framework of these compounds has been utilized in the design and synthesis of antirhinovirus agents. This showcases their potential in medicinal chemistry, particularly in the development of new pharmaceutical agents (Hamdouchi et al., 1999).
Advanced Polymer Research
- Polymer Development : These compounds have also found applications in the development of advanced polymers. For instance, polyamides with 2-phenyl-4,5-imidazolediyl units in the main chain were prepared from related compounds, showing high solubility in polar solvents and excellent thermal properties (Akutsu et al., 1987).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-(2-phenylethyl)prop-2-enamide”.
Propiedades
IUPAC Name |
2-cyano-3-(1-methylimidazol-4-yl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-20-11-15(19-12-20)9-14(10-17)16(21)18-8-7-13-5-3-2-4-6-13/h2-6,9,11-12H,7-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRADRODNHJZMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C=C(C#N)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-(2-phenylethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

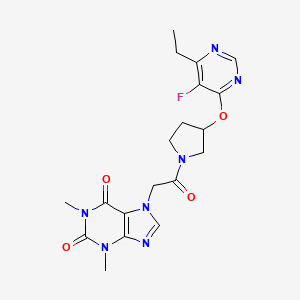
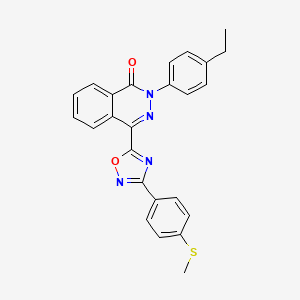
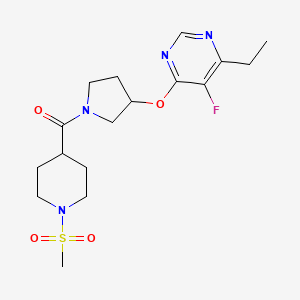
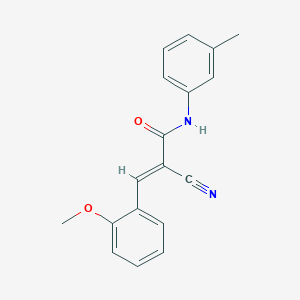
![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2918449.png)
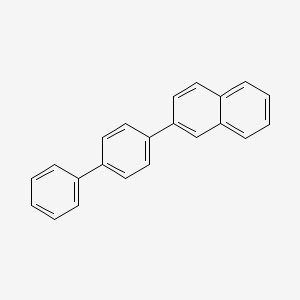
![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide](/img/structure/B2918453.png)
![1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2918454.png)
![N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride](/img/structure/B2918457.png)
![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2918458.png)
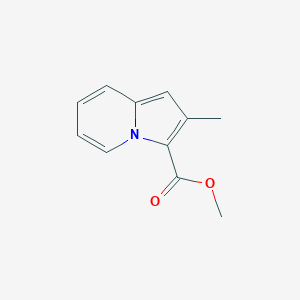
![N-(4-(N-(5-(4-methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2918462.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2918464.png)
